molecular formula C12H9N3O5S B12488444 3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one

3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one

Cat. No.: B12488444
M. Wt: 307.28 g/mol
InChI Key: KSJIHJRYKYBCKD-UHFFFAOYSA-N
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Description

3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, an oxadiazole ring, and a dihydrofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carbonyl compound, followed by the introduction of the nitrophenyl group via nitration. The final step involves the formation of the dihydrofuranone ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C12H9N3O5S

Molecular Weight

307.28 g/mol

IUPAC Name

3-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one

InChI

InChI=1S/C12H9N3O5S/c16-11-9(4-5-19-11)21-12-14-13-10(20-12)7-2-1-3-8(6-7)15(17)18/h1-3,6,9H,4-5H2

InChI Key

KSJIHJRYKYBCKD-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1SC2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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